molecular formula C10H6ClNO2 B1352709 6-Chloroquinoline-4-carboxylic acid CAS No. 62482-29-5

6-Chloroquinoline-4-carboxylic acid

Cat. No. B1352709
CAS RN: 62482-29-5
M. Wt: 207.61 g/mol
InChI Key: ZRYMLJGLNAOPNK-UHFFFAOYSA-N
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Description

6-Chloroquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic compound with a bicyclic structure containing a benzene ring fused with a pyridine ring . It has received considerable attention as a core template in drug design due to its broad spectrum of bioactivity .


Synthesis Analysis

Quinoline-4-carboxylic acid derivatives, including 6-Chloroquinoline-4-carboxylic acid, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data . A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized via expeditious synthetic approaches .


Molecular Structure Analysis

The molecular structure of 6-Chloroquinoline-4-carboxylic acid is characterized by the presence of a benzene ring fused with a pyridine ring, with a chlorine atom at the 6th position and a carboxylic acid group at the 4th position .


Chemical Reactions Analysis

Quinoline and its derivatives, including 6-Chloroquinoline-4-carboxylic acid, are involved in various chemical reactions. For example, quinoline-4-carboxylic acids have been synthesized in water using isatin and enaminone in the presence of an aqueous solution of KOH or NaOH, followed by acidification using dilute HCl .

Scientific Research Applications

Antibacterial Applications

A notable application of 6-Chloroquinoline-4-carboxylic acid derivatives is in the synthesis of novel compounds with significant antibacterial activity. Shivaraj et al. (2013) synthesized a series of quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides, showing activity against Escherichia coli and Staphylococcus aureus (Shivaraj et al., 2013). Additionally, Balaji et al. (2013) reported on the ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, displaying moderate antibacterial activity against various Gram-positive and Gram-negative bacteria (Balaji et al., 2013).

Antiviral Properties

The antiviral properties of 6-Chloroquinoline-4-carboxylic acid derivatives, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), have been documented. Souza et al. (2008) found that the chloroxoquinolinic ribonucleoside derivatives of 6-chloroquinoline inhibited HSV-1 and HSV-2 replication with low cytotoxicity, suggesting potential as lead molecules for anti-HSV drug design (Souza et al., 2008).

Antitumor Activity

Research into the antitumor properties of 6-Chloroquinoline-4-carboxylic acid derivatives has also been significant. Marvadi et al. (2020) designed and synthesized a series of novel derivatives showing promising antitubercular activity against M. tuberculosis H37Rv (Mtb), indicating lower cytotoxicity profiles and suggesting their potential as antitubercular agents (Marvadi et al., 2020). Montoya et al. (2014) synthesized NH-pyrazoline derivatives with notable antitumor activity against various cancer cell lines, highlighting the utility of the 4-aryloxy-7-chloroquinoline fragment in the rational design of new antitumor agents (Montoya et al., 2014).

Future Directions

Quinoline and its derivatives, including 6-Chloroquinoline-4-carboxylic acid, have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

6-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYMLJGLNAOPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424398
Record name 6-chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinoline-4-carboxylic acid

CAS RN

62482-29-5
Record name 6-Chloro-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62482-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
I Khan, SJA Shah, SA Ejaz, A Ibrar, S Hameed… - RSC …, 2015 - pubs.rsc.org
… 2-(2-Bromophenyl)-6-chloroquinoline-4-carboxylic acid (3a). The general experimental … 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid (3b). The general experimental …
Number of citations: 32 pubs.rsc.org
TO Kumar, KM Mahadevan, PS Ganapathy… - Int J Pharm Pharm …, 2015 - researchgate.net
… Initially, we have reported the synthesis of 2-furyl-6chloroquinoline-4-carboxylic acid 3a by condensation of 5chloroisatin and 2-acetylfuran in aqueous potassium hydroxide (33%) …
Number of citations: 6 www.researchgate.net
J Iqbal, SA Ejaz, I Khan, E Ausekle, M Miliutina… - DARU Journal of …, 2019 - Springer
… Among the potent derivatives of HeLa cells (4i, 3b and 5a), 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid (3b) resulted in maximum interactions with HS-DNA with Gibbs free …
Number of citations: 20 link.springer.com
YD Bodke, S Shankerrao, HN Harishkumar - Journal of Chemistry, 2013 - hindawi.com
… Fluorescent probes 3a and 3b emitted light in the blue region of the spectrum, and 2-(1benzofuran-2-yl)-6-chloroquinoline-4-carboxylic acid (3b) showed bathochromic shift by 11.5 nm …
Number of citations: 6 www.hindawi.com
YD Bodke, S Shankerrao, HN Harishkumar - 2013 - academia.edu
… Fluorescent probes 3a and 3b emitted light in the blue region of the spectrum, and 2-(1benzofuran-2-yl)-6-chloroquinoline-4-carboxylic acid (3b) showed bathochromic shift by 11.5 nm …
Number of citations: 0 www.academia.edu
TO Shrungesh Kumar, S Naveen… - Acta Crystallographica …, 2015 - scripts.iucr.org
… The concentrated sulfuric acid (2 - 3 ml) was added drop wise into the flask until the powdered 2-aryl-6-chloroquinoline-4-carboxylic acid was completely dissolved. The solution was …
Number of citations: 3 scripts.iucr.org
MTJ Quimque, AD Go, JAK Lim, WS Vidar… - International Journal of …, 2023 - mdpi.com
New antitubercular agents with either a novel mode of action or novel mode of inhibition are urgently needed to overcome the threat of drug-resistant tuberculosis (TB). The present …
Number of citations: 8 www.mdpi.com
B Pallavi, RP Singh, PN Jha, S Chander… - Letters in Organic …, 2019 - ingentaconnect.com
The paper describes the synthesis of quinoline-4-carboxylic acid derivatives employing completely green methods such as the use of water as solvent and of microwave irradiation for …
Number of citations: 4 www.ingentaconnect.com
P Kumar, CA Uthaiah, SS Mahantheshappa… - European Journal of …, 2020 - academia.edu
Cancer remains a major health issue causing high rates of morbidity and mortality worldwide. In low and middle-income countries, approximately 70% of deaths occur due to cancer. …
Number of citations: 1 www.academia.edu
DM Zaher, MI El‐Gamal, HA Omar… - Archiv der …, 2020 - Wiley Online Library
… Among the recently reported reviewed AP inhibitors, compound 15 possessing 6-chloroquinoline-4-carboxylic acid scaffold is the most potent h-TNAP inhibitor with IC 50 value of 22 nM…
Number of citations: 68 onlinelibrary.wiley.com

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